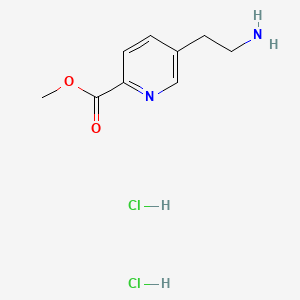
7-cyclopropyl-6,7-dihydro-1H-purin-6-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-cyclopropyl-6,7-dihydro-1H-purin-6-one, also known as 7-CP-dHPP, is an important chemical compound used in scientific research and laboratory experiments. 7-CP-dHPP is a cyclopropyl derivative of purin-6-one, a heterocyclic compound with a 6-member ring containing nitrogen and oxygen atoms. 7-CP-dHPP has been found to have a variety of biochemical and physiological effects, and its use in laboratory experiments has been increasing in recent years.
Applications De Recherche Scientifique
7-cyclopropyl-6,7-dihydro-1H-purin-6-one has been used in a variety of scientific research applications. It has been used to study the effect of cyclopropyl groups on the reactivity of purin-6-one derivatives and to investigate the mechanism of action of drugs that contain cyclopropyl groups. 7-cyclopropyl-6,7-dihydro-1H-purin-6-one has also been used to study the structure-activity relationships of purin-6-one derivatives, and to investigate the effects of cyclopropyl groups on the pharmacokinetics of drugs.
Mécanisme D'action
The mechanism of action of 7-cyclopropyl-6,7-dihydro-1H-purin-6-one is not fully understood. However, it is believed that the cyclopropyl group of 7-cyclopropyl-6,7-dihydro-1H-purin-6-one increases the hydrophobicity of the compound, which increases its solubility in lipids. This increased solubility allows 7-cyclopropyl-6,7-dihydro-1H-purin-6-one to more easily cross cell membranes, increasing its bioavailability and allowing it to interact with intracellular targets.
Biochemical and Physiological Effects
7-cyclopropyl-6,7-dihydro-1H-purin-6-one has been shown to have a variety of biochemical and physiological effects. In animal studies, 7-cyclopropyl-6,7-dihydro-1H-purin-6-one has been found to have anti-inflammatory, anti-cancer, and anti-diabetic effects. It has also been found to have neuroprotective and anti-epileptic effects. In addition, 7-cyclopropyl-6,7-dihydro-1H-purin-6-one has been shown to have an analgesic effect in animal models of pain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 7-cyclopropyl-6,7-dihydro-1H-purin-6-one in laboratory experiments is its high purity. This allows researchers to accurately measure the effects of 7-cyclopropyl-6,7-dihydro-1H-purin-6-one on biochemical and physiological processes. The main limitation of using 7-cyclopropyl-6,7-dihydro-1H-purin-6-one in laboratory experiments is its low solubility in water, which can make it difficult to dissolve in aqueous solutions.
Orientations Futures
There are a number of potential future directions for research using 7-cyclopropyl-6,7-dihydro-1H-purin-6-one. One potential direction is to investigate the effects of 7-cyclopropyl-6,7-dihydro-1H-purin-6-one on the metabolism of drugs and other compounds. Another potential direction is to investigate the effects of 7-cyclopropyl-6,7-dihydro-1H-purin-6-one on the pharmacokinetics of drugs. In addition, further research could be done to investigate the effects of 7-cyclopropyl-6,7-dihydro-1H-purin-6-one on the immune system and on neurological processes. Finally, further research could be done to investigate the potential therapeutic applications of 7-cyclopropyl-6,7-dihydro-1H-purin-6-one.
Méthodes De Synthèse
7-cyclopropyl-6,7-dihydro-1H-purin-6-one can be synthesized from purin-6-one using a variety of methods. The most common method is the cyclopropanation of purin-6-one using an alkyl halide and a base. This reaction yields 7-cyclopropyl-6,7-dihydro-1H-purin-6-one in a highly pure form. Other methods such as the reaction of purin-6-one with an alkyl sulfonate and an acid have also been reported.
Propriétés
IUPAC Name |
7-cyclopropyl-1H-purin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O/c13-8-6-7(9-3-10-8)11-4-12(6)5-1-2-5/h3-5H,1-2H2,(H,9,10,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFTUONPDMQVKSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=NC3=C2C(=O)NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.18 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-phenyl-3-oxa-5-azatricyclo[5.1.1.0,1,5]nonan-4-one](/img/structure/B6610304.png)

![N-{[3-(chloromethyl)pyrrolidin-3-yl]methyl}acetamide hydrochloride](/img/structure/B6610327.png)

![1-(tert-butyldimethylsilyl)-7-oxa-1-azaspiro[3.5]nonan-2-one](/img/structure/B6610353.png)
![1-(bromomethyl)-5-phenyl-3-oxabicyclo[3.1.1]heptane](/img/structure/B6610359.png)



![1-nitro-3-[1-(trifluoromethyl)cyclopropyl]benzene](/img/structure/B6610392.png)

![(2-{6-methoxyimidazo[1,5-a]pyridin-3-yl}ethyl)dimethylamine dihydrochloride](/img/structure/B6610398.png)
sulfamoyl}benzene-1-sulfonyl fluoride](/img/structure/B6610405.png)
